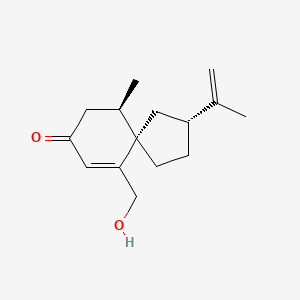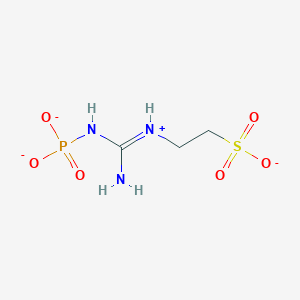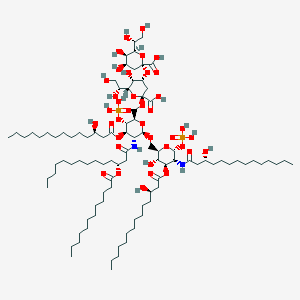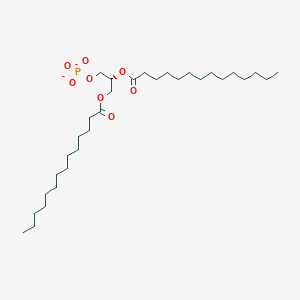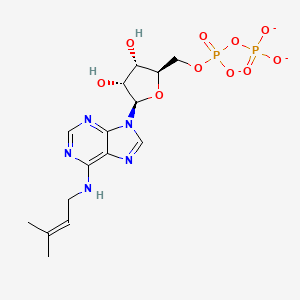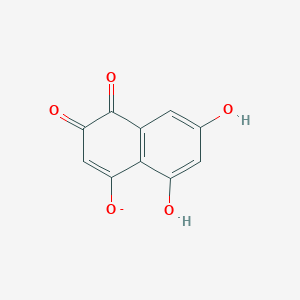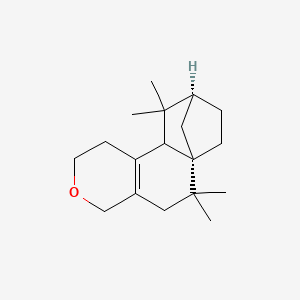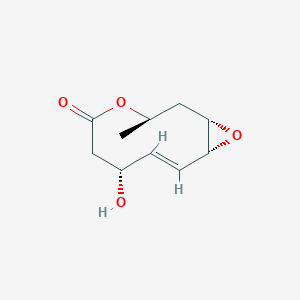
Botryolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Botryolide B is a natural product found in Botryotrichum with data available.
Applications De Recherche Scientifique
Concise Total Synthesis of Botryolide B
An efficient method for the total synthesis of this compound was developed, involving esterification and ring-closing metathesis (RCM) as pivotal steps to construct the macrolactone ring system. This synthesis approach provides a streamlined route to this compound, highlighting its potential for further scientific research applications beyond drug development (Mohapatra et al., 2014).
Stereoselective Synthesis and Bioevaluation
The first stereoselective synthesis of Botryolide-E, closely related to this compound, has been accomplished, confirming its absolute configuration. Additionally, Botryolide-E demonstrated significant antimicrobial activity against various bacteria and fungi in bioevaluation studies, suggesting that similar compounds like this compound may also possess notable biological properties (Reddy et al., 2011).
Synthesis and Protecting Group-Free Approach
A highly concise and protecting group-free synthesis method for Botryolide-E was developed from (R)-propylene oxide, utilizing key steps like Hoveyda Grubbs cross metathesis. This approach emphasizes the accessibility and potential versatility of this compound and related compounds in research applications (Rao et al., 2013).
Total Synthesis and RCM Protocol
A convergent stereoselective total synthesis for this compound was reported, employing a common synthetic strategy that includes ring-closing metathesis of epoxy dienoic esters. This synthesis pathway reinforces the chemical tractability of this compound, facilitating its use in various scientific studies (Krishna & Rao, 2010).
Propriétés
Formule moléculaire |
C10H14O4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(1S,3R,7R,8E,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one |
InChI |
InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2+/t6-,7+,8-,9+/m1/s1 |
Clé InChI |
JCWPVPJYCLLPQL-SCKAFXQUSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@H](O2)/C=C/[C@@H](CC(=O)O1)O |
SMILES |
CC1CC2C(O2)C=CC(CC(=O)O1)O |
SMILES canonique |
CC1CC2C(O2)C=CC(CC(=O)O1)O |
Synonymes |
botryolide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


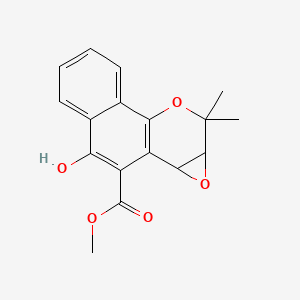
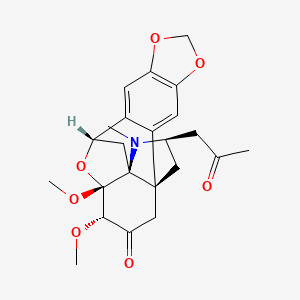
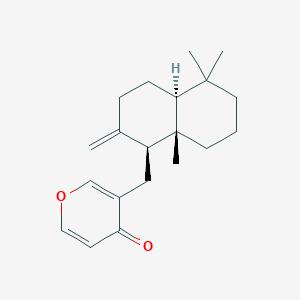
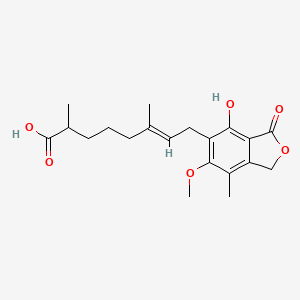
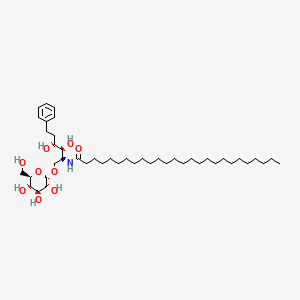
![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)
![[13-[2-carboxy-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B1262930.png)
